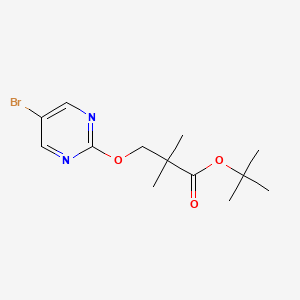
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromopyrimidine moiety attached to a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using hydrogen bromide or other brominating agents to introduce a bromine atom at the 5-position of the pyrimidine ring.
Hydroxylation: The brominated pyrimidine is then subjected to hydroxylation to introduce a hydroxyl group at the 3-position.
Esterification: The hydroxylated bromopyrimidine is reacted with tert-butyl 2,2-dimethylpropanoate under esterification conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate depends on its specific application. The bromopyrimidine moiety is often involved in binding to active sites of enzymes, while the ester group can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate
- 5-bromo-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((5-bromopyrimidin-2-yl)oxy)-2,2-dimethylpropanoate is unique due to its specific ester linkage and the presence of a bromopyrimidine moiety. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H19BrN2O3 |
|---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)oxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H19BrN2O3/c1-12(2,3)19-10(17)13(4,5)8-18-11-15-6-9(14)7-16-11/h6-7H,8H2,1-5H3 |
InChI Key |
HKIRYHRRXHAQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=N1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














